2-Fluoropropionic acid

Physicochemical characterization Ionization state Drug-like properties

2-Fluoropropionic acid (2-FPA; CAS 6087-13-4) is an α-fluorinated short-chain carboxylic acid (C₃H₅FO₂; MW 92.07) characterized by a fluorine atom substituted at the alpha-carbon position. The electronegative fluorine substitution substantially modifies the compound's physicochemical profile relative to its non-fluorinated parent propionic acid, producing a clear, colorless liquid with a predicted pKa of 2.68±0.10, LogP of approximately 0.42–0.60, and LogD (pH 7.4) of -2.96.

Molecular Formula C3H5FO2
Molecular Weight 92.07 g/mol
CAS No. 6087-13-4
Cat. No. B127133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropropionic acid
CAS6087-13-4
Synonyms2-Fluoropropanoic Acid;  (±)-2-Fluoropropionic Acid;  NSC 84352;  α-Fluoropropionic Acid
Molecular FormulaC3H5FO2
Molecular Weight92.07 g/mol
Structural Identifiers
SMILESCC(C(=O)O)F
InChIInChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
InChIKeyZVZPFTCEXIGSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoropropionic Acid (CAS 6087-13-4): Procurement and Selection Guide for Specialty Fluorinated Carboxylic Acid


2-Fluoropropionic acid (2-FPA; CAS 6087-13-4) is an α-fluorinated short-chain carboxylic acid (C₃H₅FO₂; MW 92.07) characterized by a fluorine atom substituted at the alpha-carbon position [1]. The electronegative fluorine substitution substantially modifies the compound's physicochemical profile relative to its non-fluorinated parent propionic acid, producing a clear, colorless liquid with a predicted pKa of 2.68±0.10, LogP of approximately 0.42–0.60, and LogD (pH 7.4) of -2.96 [1]. This compound serves as a building block for fluorinated organic molecules in pharmaceutical intermediate synthesis, agrochemical production, and PET radiopharmaceutical precursor applications .

Why Unspecified Fluoropropionic Acid Isomers or Non-Fluorinated Propionic Acids Cannot Be Interchanged for 2-Fluoropropionic Acid


Interchanging 2-fluoropropionic acid (α-fluoro) with its positional isomer 3-fluoropropionic acid (ω-fluoro) or with non-fluorinated propionic acid is chemically unsound and may compromise experimental outcomes. The alpha-fluorine substitution in 2-FPA exerts a strong electron-withdrawing inductive effect that substantially lowers the pKa relative to propionic acid (pKa ~4.87), altering ionization state and hydrogen-bonding capacity under physiological and reaction conditions [1]. This α-fluorination also stabilizes the α-carbanion in metabolic and synthetic pathways and confers stereochemical rigidity that prevents enzymatic epimerization—a critical distinction from non-fluorinated 2-arylpropionic acids used in NSAID scaffolds [2]. Furthermore, in GSTZ-catalyzed biotransformation assays, 2-fluoropropionic acid remains unmetabolized while its 2-bromo, 2-chloro, and 2-iodo analogs undergo rapid conjugation, demonstrating halogen-dependent metabolic stability that is unique to the fluoro derivative [3]. These differences are not theoretical; they translate directly to distinct performance characteristics in PET imaging (tumor uptake and contrast), enzyme inhibition profiles, and downstream synthetic utility. The quantitative evidence below substantiates why 2-fluoropropionic acid must be specified by exact CAS number in procurement documentation.

Quantitative Differentiation Evidence: 2-Fluoropropionic Acid Versus Positional Isomers, Halogenated Analogs, and Non-Fluorinated Parent Compounds


Enhanced Acidity and Lipophilicity Balance: 2-Fluoropropionic Acid pKa and LogD Comparison with Propionic Acid

2-Fluoropropionic acid exhibits a predicted pKa of 2.68±0.10, which is approximately 2.2 log units lower (more acidic) than the pKa of non-fluorinated propionic acid (pKa = 4.87) . This enhanced acidity arises from the strong electron-withdrawing inductive (-I) effect of the α-fluorine substituent. Additionally, the LogD at pH 7.4 is -2.96, indicating substantially higher hydrophilicity at physiological pH relative to neutral species distribution [1]. The combination of lower pKa and more negative LogD at physiological pH directly impacts ionization-dependent properties such as aqueous solubility, membrane permeability, and protein binding, which must be accounted for in formulation and reaction condition design.

Physicochemical characterization Ionization state Drug-like properties LogD Acid-base chemistry

Differential Metabolic Stability: GSTZ-Catalyzed Biotransformation of 2-Fluoropropionic Acid Versus 2-Bromo and 2-Chloro Analogs

In glutathione transferase zeta (GSTZ)-catalyzed biotransformation assays, (R,S)-2-fluoropropionic acid showed no detectable metabolic conversion to the corresponding S-(α-methylcarboxymethyl)glutathione conjugate. In direct contrast, the 2-bromo analog ((R,S)-2-bromopropionic acid), 2-chloro analog ((R)-, (S)-, and (R,S)-2-chloropropionic acid), and 2-iodo analog ((R,S)-2-iodopropionic acid) were all substrates for GSTZ and underwent efficient biotransformation [1]. This halogen-dependent substrate specificity demonstrates that the carbon-fluorine bond at the α-position confers metabolic stability not observed with larger, more polarizable halogens (Br, Cl, I).

Xenobiotic metabolism Glutathione transferase Enzyme substrate specificity Halogenated carboxylic acids Metabolic stability

Neurotoxicity Divergence: 2-Fluoropropionic Acid Lacks Cerebellar Granule Cell Necrosis Observed with 2-Bromo and 2-Iodo Analogs

In rat neurotoxicity studies, daily oral administration of DL-2-bromopropionic acid (2-BPA) or DL-2-iodopropionic acid (2-IPA) produced cerebellar granule cell necrosis. In contrast, DL-2-fluoropropionic acid (2-FPA) did not induce cerebellar granule cell necrosis under the same experimental conditions [1]. This halogen-dependent neurotoxicity profile establishes that 2-FPA is not interchangeable with heavier 2-halopropionic acids in studies where cerebellar neurotoxicity is a confounding variable or an endpoint of interest.

Neurotoxicity Cerebellar granule cells Halogenated propionic acids In vivo toxicology Mechanistic toxicology

Differential COX-1/COX-2 Inhibition Profile: 2-Aryl-2-Fluoropropionic Acid Derivatives Versus Non-Fluorinated Parent NSAID Scaffolds

In a comparative study of cyclooxygenase (COX) inhibitory activity, 2-aryl-2-fluoropropionic acids (compounds 1a–e) demonstrated lower inhibitory activity toward COX-1 than their corresponding non-fluorinated parent compounds (2-arylpropionic acids; compounds 2a–e), while retaining comparable inhibitory activity against COX-2 [1]. This fluorine substitution resulted in a modified balance of COX-1/COX-2 inhibition, with reduced COX-1 inhibition relative to COX-2—a profile distinct from classical NSAIDs that typically inhibit both isoforms non-selectively. Additionally, differences in activity between (S)- and (R)-enantiomers were observed in certain cases [1].

Cyclooxygenase inhibition COX-1 COX-2 NSAID Fluorinated analogs Selectivity ratio

Superior Tumor Imaging Performance: ¹⁸F-FPA Versus ¹⁸F-FDG for Prostate Cancer PET Imaging

In preclinical PET imaging studies of prostate cancer xenografts, 2-¹⁸F-fluoropropionic acid (¹⁸F-FPA) demonstrated superior imaging performance compared with the clinical standard ¹⁸F-FDG. ¹⁸F-FPA accumulation in LNCaP and PC-3 tumors was significantly higher than that of ¹⁸F-FDG (P<0.05 for both cell lines), while showing lower uptake in DU145 tumors (P<0.05), indicating FASN expression-dependent uptake [1]. The accumulation (%ID/g) of ¹⁸F-FPA in LNCaP, PC-3, and DU145 tumors decreased by 27.6%, 40.5%, and 11.7%, respectively, after treatment with the FASN inhibitor orlistat, confirming FASN pathway specificity [1]. In an earlier study, biodistribution analysis showed ¹⁸F-FPA tumor uptake of 7.08 ± 0.80 %ID/g at 1 hour post-injection, compared with ¹⁴C-acetate tumor uptake of 0.36 ± 0.08 %ID/g, with corresponding tumor-to-muscle ratios of 1.94 and 2.06, respectively [2]. Comparative imaging studies consistently demonstrate superior tumor-to-background contrast for ¹⁸F-FPA over ¹⁸F-FDG in prostate cancer models [2].

PET imaging Prostate cancer ¹⁸F-FPA ¹⁸F-FDG Tumor-to-background ratio FASN Radiopharmaceutical

Enantiomer-Dependent PET Imaging Performance: R-¹⁸F-FPA Versus S-¹⁸F-FPA and RS-¹⁸F-FPA in Liver Cancer Detection

In a comparative micro-PET imaging study of HepG2 liver cancer xenografts, the radioactivity uptake values of R-¹⁸F-FPA were comparable to those of racemic RS-¹⁸F-FPA but were significantly higher than those of S-¹⁸F-FPA and ¹⁸F-FDG [1]. Notably, R-¹⁸F-FPA PET was significantly superior to ¹⁸F-FDG PET in detecting small tumors in both SK-Hep-1 and HepG2 models (P < 0.05), whereas in large HepG2 tumors R-¹⁸F-FPA uptake was lower than ¹⁸F-FDG [1]. In vivo blocking experiments with the FASN inhibitor orlistat reduced R-¹⁸F-FPA uptake in HepG2 tumor-bearing mice by 19.3%, while the TCA cycle inhibitor 3-nitropropionic acid (3-NP) reduced uptake by 31.8% [1]. In SK-Hep-1 models, orlistat reduced R-¹⁸F-FPA uptake by 39.5% [1]. These data demonstrate that the R-enantiomer of 2-fluoropropionic acid provides imaging performance distinct from both the S-enantiomer and ¹⁸F-FDG.

Chiral PET tracer Enantioselective imaging Liver cancer R-¹⁸F-FPA S-¹⁸F-FPA Small tumor detection

High-Value Application Scenarios for 2-Fluoropropionic Acid (CAS 6087-13-4) Based on Differentiated Evidence


Radiopharmaceutical Precursor for ¹⁸F-FPA PET Tracer Synthesis in Prostate and Liver Cancer Imaging Research

2-Fluoropropionic acid serves as the essential precursor for the radiosynthesis of 2-¹⁸F-fluoropropionic acid (¹⁸F-FPA), a PET tracer that demonstrates superior tumor uptake and tumor-to-background contrast compared with ¹⁸F-FDG in prostate cancer xenograft models with high FASN expression (P<0.05 for LNCaP and PC-3 tumors) [1]. ¹⁸F-FPA tumor uptake correlates with fatty acid synthase (FASN) levels and decreases by 27.6–40.5% following FASN inhibition with orlistat, confirming pathway-specific imaging [1]. For liver cancer imaging, the R-enantiomer (R-¹⁸F-FPA) outperforms ¹⁸F-FDG in detecting small tumors (P<0.05) and shows uptake reductions of 19.3–39.5% upon metabolic pathway blockade [2]. Researchers developing fatty acid metabolism PET probes must procure 2-fluoropropionic acid as the non-radioactive precursor; non-fluorinated propionic acid cannot be ¹⁸F-labeled, and alternative 2-halopropionic acids lack the metabolic stability required for in vivo imaging. R-enantiomer procurement (CAS 75244-22-3) is indicated for liver cancer small tumor detection applications based on demonstrated superiority over S-enantiomer [2].

Chiral Building Block for Non-Epimerizable 2-Aryl-2-Fluoropropionic Acid NSAID Analogs with Modified COX-1/COX-2 Selectivity

2-Fluoropropionic acid is the starting material for synthesizing 2-aryl-2-fluoropropionic acids—fluorinated, non-epimerizable mimics of 2-arylpropionic acid NSAIDs (e.g., ibuprofen, naproxen, flurbiprofen) [3]. These fluorinated derivatives exhibit a modified COX-1/COX-2 inhibition balance: they retain COX-2 inhibitory activity comparable to non-fluorinated parent compounds while showing reduced COX-1 inhibition, producing a COX-2-sparing profile that differs mechanistically from non-fluorinated NSAID scaffolds [4]. Enantiomer-specific differences in COX inhibitory activity have been observed, requiring chiral separation or enantioselective synthesis [4]. Additionally, the α-fluorine substitution prevents the in vivo epimerization (chiral inversion) that complicates the pharmacokinetics of non-fluorinated 2-arylpropionic acids [3]. Medicinal chemistry groups developing next-generation anti-inflammatory agents with predictable stereochemistry and altered COX selectivity should specify 2-fluoropropionic acid or its enantiopure derivatives as the α-fluorinated carboxylic acid building block.

Metabolic Stability Reference Standard in GSTZ Substrate Specificity and α-Haloacid Toxicology Studies

2-Fluoropropionic acid is uniquely resistant to glutathione transferase zeta (GSTZ)-catalyzed biotransformation, remaining unmetabolized in enzyme assays while its 2-bromo, 2-chloro, and 2-iodo analogs are efficiently conjugated to glutathione [5]. In parallel, 2-FPA does not induce cerebellar granule cell necrosis in rat models, whereas 2-bromopropionic acid and 2-iodopropionic acid produce frank neurotoxicity under identical dosing conditions [6]. This combination of metabolic stability and absence of α-haloacid neurotoxicity makes 2-FPA the appropriate negative control or reference compound for mechanistic toxicology studies investigating halogen-dependent GSTZ substrate recognition, glutathione conjugation pathways, or α-haloacid-induced cerebellar injury. Researchers requiring a metabolically stable, neurotoxicity-negative α-haloacid comparator must specifically procure 2-fluoropropionic acid (CAS 6087-13-4); procurement of any other 2-halopropionic acid will introduce active metabolism and confounding neurotoxicity into the experimental system.

Agrochemical Intermediate for 2-Fluoropropionic Acid Amide Derivative Pest-Control Agents

2-Fluoropropionic acid is a key synthetic precursor for 2-fluoropropionic acid amide derivatives claimed as active ingredients in agricultural and horticultural pest-controlling agents. Japanese Patent JP2001316343 (assigned to UBE Industries) discloses pest-control formulations containing 2-fluoropropionic acid amide derivatives as active components, with broad structural claims covering various alkyl, haloalkyl, alkoxy, and halogen substitutions [7]. Agrochemical formulation groups developing fluorinated amide-based pest-control agents should procure 2-fluoropropionic acid as the core carboxylic acid building block for amide bond formation. Non-fluorinated propionic acid or 3-fluoropropionic acid will yield compounds with different physicochemical and biological properties not covered by the patent's exemplification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoropropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.